molecular formula C9H12FNO B12075704 N-ethyl-4-fluoro-3-methoxyaniline

N-ethyl-4-fluoro-3-methoxyaniline

Cat. No.: B12075704
M. Wt: 169.20 g/mol
InChI Key: CWANKISQZVJZMP-UHFFFAOYSA-N
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Description

N-ethyl-4-fluoro-3-methoxyaniline is an organic compound belonging to the class of anilines It is characterized by the presence of an ethyl group, a fluoro group, and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-fluoro-3-methoxyaniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a fluoroarene with an ethylamine derivative. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration and reduction processes. The starting material, 4-fluoro-2-methoxyaniline, is nitrated using a mixture of nitric acid and sulfuric acid to form the nitro compound. This is then reduced using hydrogen gas in the presence of a palladium catalyst to yield the desired aniline derivative .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-fluoro-3-methoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce halogen atoms or other functional groups onto the benzene ring .

Scientific Research Applications

N-ethyl-4-fluoro-3-methoxyaniline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-ethyl-4-fluoro-3-methoxyaniline involves its interaction with specific molecular targets. The compound can act as a nucleophile in substitution reactions, attacking electrophilic centers on other molecules. It can also participate in redox reactions, where it either donates or accepts electrons. The specific pathways and targets depend on the context of its use, such as in biological systems or industrial processes .

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-3-methoxyaniline: Lacks the ethyl group, making it less hydrophobic.

    N-ethyl-3-fluoro-4-methoxyaniline: Similar structure but with different positioning of substituents.

    4-fluoro-2-methoxyaniline: Different positioning of the methoxy group

Uniqueness

N-ethyl-4-fluoro-3-methoxyaniline is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. The presence of the ethyl group can enhance its hydrophobicity, potentially affecting its solubility and biological activity compared to similar compounds .

Properties

Molecular Formula

C9H12FNO

Molecular Weight

169.20 g/mol

IUPAC Name

N-ethyl-4-fluoro-3-methoxyaniline

InChI

InChI=1S/C9H12FNO/c1-3-11-7-4-5-8(10)9(6-7)12-2/h4-6,11H,3H2,1-2H3

InChI Key

CWANKISQZVJZMP-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC(=C(C=C1)F)OC

Origin of Product

United States

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